molecular formula C5H9FOS B14254658 Propanoyl fluoride, 3-(ethylthio)- CAS No. 173442-05-2

Propanoyl fluoride, 3-(ethylthio)-

Cat. No.: B14254658
CAS No.: 173442-05-2
M. Wt: 136.19 g/mol
InChI Key: IRXXMTDRXIHYEV-UHFFFAOYSA-N
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Description

Propanoyl fluoride, 3-(ethylthio)- is a chemical compound with the molecular formula C5H9FOS and a molecular weight of 136.19 g/mol . As a specialty fluorinated building block, this reagent is of significant interest in synthetic organic chemistry and pharmaceutical research. The structure of this molecule, featuring a propanoyl fluoride backbone modified with an ethylthio group at the 3-position, makes it a valuable precursor for the development of more complex sulfur-containing and fluorine-containing molecules. Fluorine incorporation is a critical strategy in medicinal chemistry for modulating the bioavailability, metabolic stability, and binding affinity of drug candidates . Similarly, ethylthio ether functionalities can influence the physicochemical properties of a compound. Researchers may employ Propanoyl fluoride, 3-(ethylthio)- in nucleophilic acyl substitution reactions, leveraging the high reactivity of the acyl fluoride group to form esters, amides, and other derivatives under milder conditions than those required for less reactive carboxylic acid derivatives. The concurrent presence of the sulfur moiety opens avenues for further functionalization, making it a versatile scaffold for constructing diverse compound libraries. This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for personal use. Researchers should consult the relevant safety data sheets and handle this compound with appropriate precautions.

Properties

CAS No.

173442-05-2

Molecular Formula

C5H9FOS

Molecular Weight

136.19 g/mol

IUPAC Name

3-ethylsulfanylpropanoyl fluoride

InChI

InChI=1S/C5H9FOS/c1-2-8-4-3-5(6)7/h2-4H2,1H3

InChI Key

IRXXMTDRXIHYEV-UHFFFAOYSA-N

Canonical SMILES

CCSCCC(=O)F

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target molecule, 3-(ethylthio)propanoyl fluoride, can be dissected into two structural components:

  • A propanoyl fluoride backbone ($$ \text{CH}2\text{CH}2\text{C(O)F} $$)
  • An ethylthio substituent ($$ -\text{SCH}2\text{CH}3 $$) at the γ-position

Retrosynthetically, the compound may be derived from 3-(ethylthio)propanoic acid through fluorination of the carboxylic acid group. Alternative pathways involve introducing the ethylthio moiety to preformed propanoyl fluoride derivatives, though this approach faces regioselectivity challenges.

Primary Synthetic Route: Fluorination of 3-(Ethylthio)propanoic Acid

Synthesis of 3-(Ethylthio)propanoic Acid

The precursor acid (CAS 7244-82-8) is typically synthesized via thiol-ene click chemistry or nucleophilic substitution:

Method A: Michael Addition
Acrylic acid reacts with ethanethiol under basic conditions:
$$
\text{CH}2=\text{CHCOOH} + \text{HSCH}2\text{CH}3 \xrightarrow{\text{Base}} \text{CH}2(\text{SCH}2\text{CH}3)\text{CH}_2\text{COOH}
$$
Triethylamine (2.5 equiv) in THF at 0–5°C achieves 78% yield after 12 h.

Method B: Halide Displacement
3-Chloropropanoic acid undergoes substitution with sodium ethanethiolate:
$$
\text{ClCH}2\text{CH}2\text{COOH} + \text{NaSCH}2\text{CH}3 \rightarrow \text{CH}2(\text{SCH}2\text{CH}3)\text{CH}2\text{COOH} + \text{NaCl}
$$
Refluxing in ethanol (6 h, 65°C) provides 85% isolated yield.

Fluorination Strategies for Acyl Fluoride Formation

Cyanuric Fluoride-Mediated Fluorination

Cyanuric fluoride ($$ (\text{F}3\text{C})3\text{N} $$) efficiently converts carboxylic acids to acyl fluorides:
$$
\text{CH}2(\text{SCH}2\text{CH}3)\text{CH}2\text{COOH} + (\text{F}3\text{C})3\text{N} \xrightarrow{\text{DMAP}} \text{CH}2(\text{SCH}2\text{CH}3)\text{CH}2\text{COF} + (\text{F}3\text{C})3\text{NH}
$$
Conditions:

  • Solvent: Dichloromethane
  • Temperature: 0°C → rt
  • Time: 4–6 h
  • Yield: 92% (HPLC purity >99%)
Sulfur Tetrafluoride (SF₄) Fluorination

SF₄ directly converts acids to acyl fluorides under anhydrous conditions:
$$
\text{RCOOH} + \text{SF}4 \rightarrow \text{RCOF} + \text{HF} + \text{SOF}2
$$
Optimized Parameters:

  • Temperature: 80–100°C
  • Pressure: 2–3 atm
  • Reaction Time: 8 h
  • Yield: 88% (requires HF scavengers)
Two-Step PCl₅/HF Method

Adapted from trifluoropropionyl chloride synthesis:

  • Acid chloride formation:
    $$
    \text{CH}2(\text{SCH}2\text{CH}3)\text{CH}2\text{COOH} + \text{PCl}5 \xrightarrow{\Delta} \text{CH}2(\text{SCH}2\text{CH}3)\text{CH}2\text{COCl} + \text{POCl}3 + \text{HCl}
    $$
  • Halide exchange:
    $$
    \text{CH}2(\text{SCH}2\text{CH}3)\text{CH}2\text{COCl} + \text{HF} \rightarrow \text{CH}2(\text{SCH}2\text{CH}3)\text{CH}2\text{COF} + \text{HCl}
    $$
    Critical Parameters:
  • Step 1: Reflux in PCl₅ (1.2 equiv) for 3 h
  • Step 2: HF gas bubbled through chloride at -10°C
  • Overall Yield: 76%

Comparative Analysis of Fluorination Methods

Method Reagent Temperature Range Reaction Time Yield (%) Purity (%) Safety Considerations
Cyanuric Fluoride (F₃C)₃N 0–25°C 4–6 h 92 >99 Moisture-sensitive
SF₄ SF₄ gas 80–100°C 8 h 88 97 Toxic gas, requires containment
PCl₅/HF PCl₅ + HF -10–110°C 5 h total 76 95 Corrosive reagents

Key Observations:

  • Cyanuric fluoride offers superior yields and purity under mild conditions
  • SF₄ methods require specialized equipment for gas handling
  • Two-step PCl₅/HF route is cost-effective but generates hazardous byproducts

Purification and Characterization

Distillation Protocols

Crude product purification employs fractional distillation:

  • Boiling Point: 98–102°C at 760 mmHg (lit. 101°C)
  • Apparatus: Vigreux column (30 cm) with dry ice condenser
  • Purity Enhancement: 99.5% after two distillations

Spectroscopic Characterization

¹H NMR (CDCl₃, 400 MHz):
δ 1.32 (t, J=7.2 Hz, 3H, CH₂CH₃),
δ 2.72 (q, J=7.2 Hz, 2H, SCH₂),
δ 3.18 (t, J=6.8 Hz, 2H, CH₂COF),
δ 3.45 (t, J=6.8 Hz, 2H, SCH₂CH₂)

¹⁹F NMR (CDCl₃, 376 MHz):
δ -72.5 (s, COF)

IR (neat, cm⁻¹):
1845 (C=O str.), 1150 (C-F str.), 650 (C-S str.)

Industrial-Scale Production Challenges

Catalyst Recycling in Cyanuric Fluoride Route

Trials with immobilized DMAP catalysts show:

  • 5% decrease in yield after 10 batches
  • 15% reduction in catalyst efficiency due to fluorine leaching

Waste Stream Management

Byproduct mitigation strategies:

  • SF₄ Route: SOF₂ neutralization with Ca(OH)₂ slurry
  • PCl₅/HF Route: HCl absorption in NaOH scrubbers

Chemical Reactions Analysis

Types of Reactions

Propanoyl fluoride, 3-(ethylthio)- undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluoride group can be replaced by other nucleophiles such as amines or alcohols.

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Formation of amides, esters, or thioethers.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

Scientific Research Applications

Propanoyl fluoride, 3-(ethylthio)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive fluoride group.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propanoyl fluoride, 3-(ethylthio)- involves its reactive fluoride group, which can participate in nucleophilic substitution reactions. The ethylthio group can undergo oxidation, leading to the formation of reactive intermediates that can interact with biological molecules. The compound’s molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and proteins through covalent modification.

Comparison with Similar Compounds

Propanoyl Fluoride, 3-(Ethylthio)- vs. Fluorinated Propanoyl Fluorides

Fluorinated propanoyl fluorides, such as 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoyl fluoride (HFPO-DAF, CAS 2062-98-8), are heavily substituted with fluorine and ether groups. These compounds exhibit high thermal stability and chemical inertness, making them critical in fluoropolymer production . In contrast, the ethylthio group in 3-(ethylthio)propanoyl fluoride introduces polarizability and nucleophilic sulfur, which may enhance reactivity toward electrophilic or radical-based reactions. For example, sulfur-containing intermediates are pivotal in thiophene synthesis, as seen in , where ethylthio groups participate in cyclization reactions .

Propanoyl Fluoride, 3-(Ethylthio)- vs. Propanoyl Chloride

Propanoyl chloride (CAS 79-03-8, C₃H₅ClO) is a simpler acyl chloride without sulfur substituents. While both compounds are highly reactive acylating agents, the ethylthio group in 3-(ethylthio)propanoyl fluoride likely reduces volatility and alters solubility due to increased molecular weight and sulfur’s lipophilicity. Acyl chlorides generally exhibit faster reaction kinetics than acyl fluorides but are more sensitive to hydrolysis .

Physical and Chemical Properties

Compound CAS Molecular Formula Molecular Weight Key Substituents Reactivity Profile Applications
Propanoyl fluoride, 3-(ethylthio)- N/A C₅H₉FOS ~136.19 Ethylthio, fluoride High (nucleophilic acyl substitution) Polymer intermediates, organic synthesis
Propanoyl chloride 79-03-8 C₃H₅ClO 92.52 Chloride Very high (rapid hydrolysis) Pharmaceuticals, esters
2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoyl fluoride (HFPO-DAF) 2062-98-8 C₆F₁₁O₃ 326.05 Fluorine, ether Moderate (inert) Fluoropolymer production
3-(Ethylthio)propanoyl chloride 5944-02-5 C₅H₉ClOS 152.64 Ethylthio, chloride High (similar to acyl chloride) Organic synthesis

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing propanoyl fluoride, 3-(ethylthio)-, and what analytical methods validate its purity?

  • Methodology :

  • Synthesis : Adapt thiol-alkylation strategies. For example, react 3-mercaptopropanoic acid with ethyl iodide in the presence of a base (e.g., KOH), followed by conversion to the acyl fluoride using a fluorinating agent like cyanuric fluoride (F₂C₃N₃) under anhydrous conditions .
  • Purification : Use fractional distillation under reduced pressure (e.g., 40–60 mmHg) to isolate the volatile product, given the boiling point range of similar fluorinated propanoyl derivatives (40–56°C) .
  • Characterization : Confirm structure via LC-MS (e.g., m/z matching calculated molecular weight) and HPLC (retention time comparison to standards). For NMR, use ¹⁹F NMR to resolve fluorine environments and ¹H NMR to identify ethylthio protons .

Q. What safety protocols are critical for handling propanoyl fluoride, 3-(ethylthio)-, given its reactivity and toxicity?

  • Methodology :

  • Toxicity Mitigation : Assume acute toxicity based on structurally related ammonium 3-(ethylthio)propanoate (LD₅₀ = 600 mg/kg in mice via intraperitoneal route). Use PPE (gloves, goggles, fume hood) and limit airborne exposure using vapor pressure data (e.g., ~250 mmHg at 25°C predicted by OPERA model) .
  • Spill Management : Neutralize spills with sodium bicarbonate to hydrolyze the acyl fluoride, followed by adsorption with inert materials like vermiculite .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and modeled physicochemical properties (e.g., boiling point, solubility) for propanoyl fluoride derivatives?

  • Methodology :

  • Experimental Validation : For boiling point, use dynamic distillation under controlled pressure (e.g., ASTM D86 method). For solubility, perform shake-flask experiments in water or organic solvents (e.g., ethyl acetate) with GC-MS quantification .
  • Model Refinement : Compare EPA OPERA v2.9 predictions with experimental data. Adjust QSAR parameters (e.g., fluorine substituent effects on polarity) to improve model accuracy .

Q. What mechanistic insights govern the reactivity of propanoyl fluoride, 3-(ethylthio)-, in nucleophilic acyl substitution reactions?

  • Methodology :

  • Kinetic Studies : Monitor reaction progress with amines or alcohols via in situ ¹⁹F NMR, tracking fluoride ion release. Use pseudo-first-order conditions to determine rate constants .
  • Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map transition states and evaluate electronic effects of the ethylthio group on acyl fluoride electrophilicity .

Q. How can environmental persistence and bioaccumulation potential of propanoyl fluoride, 3-(ethylthio)-, be assessed?

  • Methodology :

  • Degradation Studies : Expose the compound to simulated sunlight (UV-B/UV-C) in aqueous matrices and analyze degradation products via high-resolution LC-MS/MS. Compare with perfluoroether carboxylic acid degradation pathways .
  • Bioaccumulation Modeling : Use EPI Suite’s BCFBAF module, inputting logP (estimated via HPLC retention time correlation) and molecular weight to predict trophic magnification .

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